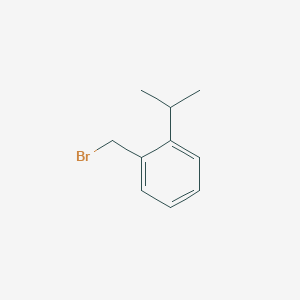

1-(Bromomethyl)-2-isopropylbenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFHEXAXUHCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630630 | |

| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103324-37-4 | |

| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(Bromomethyl)-2-isopropylbenzene

Executive Summary

1-(Bromomethyl)-2-isopropylbenzene (CAS: 103324-37-4), also known as 2-isopropylbenzyl bromide , is a specialized alkylating agent used in the synthesis of sterically encumbered pharmacophores.[1][2][3][4] Unlike simple benzyl bromides, the presence of a bulky isopropyl group at the ortho position introduces significant steric demand, influencing both the kinetics of nucleophilic substitution and the stability of the molecule. This guide details its physicochemical profile, divergent synthesis pathways, and critical handling protocols for high-integrity research applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

The compound is characterized by a benzene ring substituted with a reactive bromomethyl group and a bulky isopropyl group at the adjacent (ortho) position. This structural arrangement creates a "molecular gate" effect, where the isopropyl group shields the benzylic carbon from nucleophilic attack, modulating reactivity.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| IUPAC Name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | Preferred nomenclature |

| Common Names | 2-Isopropylbenzyl bromide; o-Cymyl bromide | |

| CAS Number | 103324-37-4 | Note: Do not confuse with 1-Bromo-2-isopropylbenzene (Aryl bromide, CAS 7073-94-1) |

| Molecular Formula | C₁₀H₁₃Br | |

| Molecular Weight | 213.12 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon decomposition |

| Boiling Point | 229.5 ± 9.0 °C (at 760 mmHg) | Extrapolated; typically distilled under reduced pressure |

| Density | 1.3 ± 0.1 g/cm³ | Denser than water |

| Flash Point | 93.2 ± 11.8 °C | Combustible |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrolyzes slowly in water |

Part 2: Synthetic Routes & Mechanistic Insights

The synthesis of 1-(Bromomethyl)-2-isopropylbenzene presents a classic regioselectivity challenge. Two primary routes exist, each with distinct advantages depending on the required scale and purity.

Route A: Radical Bromination of o-Cymene (Industrial)

Direct bromination of o-cymene using N-Bromosuccinimide (NBS) is the most direct route but suffers from regioselectivity issues. o-Cymene possesses two benzylic positions:

-

Primary Benzylic (Methyl): Formation of the desired product.

-

Tertiary Benzylic (Isopropyl): Formation of the tertiary bromide.

Mechanistic Insight: While tertiary radicals are thermodynamically more stable, the ortho-isopropyl position is sterically crowded. Furthermore, the tertiary bromide product is prone to rapid elimination (dehydrobromination) to form alpha-methylstyrene derivatives. Consequently, under controlled conditions (non-polar solvent, stoichiometric NBS), the reaction favors the methyl group, but purification is often required to remove tertiary byproducts.

Route B: Bromination of 2-Isopropylbenzyl Alcohol (High Purity)

For pharmaceutical applications requiring >98% purity, the conversion of 2-isopropylbenzyl alcohol using Phosphorus Tribromide (PBr₃) is the superior method. This route avoids radical scrambling and yields a cleaner product.[5]

Figure 1: Divergent synthesis pathways. Route B (Green) offers higher selectivity compared to the radical pathway (Yellow).

Part 3: Reactivity & Functionalization

The chemical behavior of 1-(Bromomethyl)-2-isopropylbenzene is defined by the tension between the high reactivity of the benzyl bromide and the steric hindrance of the ortho-isopropyl group.

Nucleophilic Substitution (S_N2)

The bulky isopropyl group retards S_N2 rates compared to unsubstituted benzyl bromide.

-

Implication: Reactions with bulky nucleophiles (e.g., tertiary amines, hindered enolates) require higher temperatures or polar aprotic solvents (DMF, DMSO) to drive completion.

-

Protocol Adjustment: When generating Grignard reagents, the initiation may be sluggish. Activation with iodine or 1,2-dibromoethane is recommended.

Sensitivity and Stability

-

Lachrymator: Like all benzyl halides, this compound is a potent tear gas agent.

-

Hydrolysis: In the presence of moisture, it slowly reverts to the alcohol and HBr. The generated acid can catalyze further decomposition.

-

Thermal Instability: Prolonged heating above 100°C can induce elimination or polymerization.

Part 4: Experimental Protocol (High-Purity Synthesis)

Objective: Synthesis of 1-(Bromomethyl)-2-isopropylbenzene from 2-isopropylbenzyl alcohol.

Materials

-

2-Isopropylbenzyl alcohol (1.0 equiv)

-

Phosphorus Tribromide (PBr₃) (0.4 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Sodium Bicarbonate (sat. aq.)

Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 2-isopropylbenzyl alcohol in anhydrous DCM (0.5 M concentration) and cool to 0°C in an ice bath.

-

Addition: Dilute PBr₃ in a small volume of DCM. Add dropwise to the alcohol solution over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol.

-

Quench: Cool back to 0°C and carefully quench with ice-cold water.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath <40°C).

-

-

Purification: The crude oil is typically sufficient for subsequent steps (>95% purity). If necessary, purify via rapid column chromatography (100% Hexanes) or vacuum distillation.

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Work in a fume hood. |

| Skin/Eye Corr. | Causes severe skin burns and eye damage. | Wear nitrile gloves and safety goggles. |

| Lachrymator | Potent tear gas effect. | Do not open outside a ventilated enclosure. |

| Storage | Decomposes with heat/light. | Store at 2–8°C, under inert gas (Argon/N₂). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10703, o-Cymene. Retrieved from [Link]

-

Chad's Prep (2020). Allylic and Benzylic Bromination with NBS: Selectivity Mechanisms. Retrieved from [Link][8]

Sources

- 1. 930-42-7,4-Bromo-3-methylisothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. guidechem.com [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(溴甲基)-2-异丙基苯 - CAS:103324-37-4 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. O-Cymene | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2008079371A1 - Modulators of c3a receptor and methods of use thereof - Google Patents [patents.google.com]

- 8. 1,3-DI-ISO-PROPYL-5-METHYLBENZENE | 3055-14-9 | Benchchem [benchchem.com]

Technical Whitepaper: Scalable Synthesis of 1-(Bromomethyl)-2-isopropylbenzene

[1]

Executive Summary

Target Molecule: 1-(Bromomethyl)-2-isopropylbenzene

CAS: 7073-94-1

Synonyms: 2-Isopropylbenzyl bromide;

This technical guide details the synthesis of 1-(bromomethyl)-2-isopropylbenzene, a critical intermediate in the development of agrochemicals and sterically hindered pharmaceutical scaffolds.[1] The presence of the bulky isopropyl group at the ortho position presents a unique challenge: balancing electronic favorability (which favors tertiary radical formation at the isopropyl methine) against steric hindrance (which favors attack at the accessible methyl group).

This guide presents two distinct pathways:

Pathway 1: Radical Bromination of o-Cymene (Wohl-Ziegler)[1]

Mechanistic Insight: The Selectivity Paradox

The bromination of o-cymene using N-Bromosuccinimide (NBS) is a classic study in Kinetic vs. Thermodynamic control.[1]

-

Electronic Factor: The tertiary benzylic radical (on the isopropyl group) is thermodynamically more stable than the primary benzylic radical (on the methyl group).

-

Steric Factor: The ortho-isopropyl group creates significant steric bulk.[1] The methyl protons are kinetically more accessible to the bulky succinimidyl radical.

Expert Insight: To maximize yield of the desired 1-(bromomethyl) product and minimize the tertiary bromide byproduct, the reaction must be run under conditions that favor kinetic control. High dilution and the use of non-polar solvents (like

Experimental Protocol

Reagents:

-

Substrate: o-Cymene (1.0 equiv)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (PhCF

Step-by-Step Workflow:

-

Preparation: Dissolve o-cymene in PhCF

(0.5 M concentration) in a dry round-bottom flask equipped with a reflux condenser. -

Activation: Add NBS and AIBN. Ensure the system is purged with Argon/Nitrogen to remove oxygen (a radical scavenger).

-

Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Alternatively, irradiate with a tungsten lamp (500W) to initiate homolysis photochemically.

-

Monitoring: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).[2][3]

-

Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Wash filtrate with water and brine. Dry over MgSO

. -

Purification: Fractional distillation under reduced pressure.

-

Note: The tertiary bromide byproduct (if formed) often eliminates HBr upon heating to form styrenic impurities.

-

Visualization: Radical Competition Pathway

Caption: Kinetic competition between the accessible methyl site (Green) and the sterically hindered isopropyl site (Red).[1]

Pathway 2: Nucleophilic Substitution (PBr )[1]

Mechanistic Insight: The "Clean" Route

For applications requiring >98% purity (e.g., API synthesis), radical bromination is often too "dirty" due to isomeric byproducts. The conversion of (2-isopropylphenyl)methanol using Phosphorus Tribromide (PBr

-

Mechanism: S

2 substitution. The hydroxyl group attacks PBr -

Advantage: Regiospecificity is absolute. The bromine will only attach to the benzylic carbon originally holding the hydroxyl group.

Experimental Protocol

Reagents:

-

Substrate: (2-Isopropylphenyl)methanol (1.0 equiv)[1]

-

Reagent: Phosphorus Tribromide (PBr

) (0.4 equiv)[1] -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow:

-

Setup: Charge a flame-dried 3-neck flask with alcohol substrate and anhydrous DCM under N

atmosphere. Cool to 0°C.[4] -

Addition: Add PBr

dropwise via syringe pump or addition funnel.-

Critical Control: Maintain internal temperature <5°C to prevent elimination reactions or carbocation rearrangements.

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2-4 hours.

-

Quench: Pour reaction mixture carefully onto crushed ice/NaHCO

slurry. (Caution: PBr -

Isolation: Extract with DCM, wash with brine, dry over Na

SO

Data Comparison: Pathway Selection

| Feature | Pathway A (NBS Radical) | Pathway B (PBr |

| Starting Material | o-Cymene (Cheap, Commodity) | (2-Isopropylphenyl)methanol (Higher Cost) |

| Selectivity | ~85:15 (Methyl vs Isopropyl) | 100% Regiospecific |

| Atom Economy | High | Moderate (Phosphorous waste) |

| Purification | Distillation required | Simple extraction often sufficient |

| Primary Use Case | Bulk/Agrochemical Scale-up | MedChem/Lead Optimization |

Safety & Handling: The Lachrymator Protocol

Hazard Alert: Benzylic bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 receptors in the mucous membranes, causing severe irritation to eyes and respiratory tracts.

Mandatory Safety Controls:

-

Engineering: All weighing, transfers, and rotary evaporation must occur inside a functioning fume hood.

-

Chemical Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia in the hood to neutralize spills and clean glassware.

-

PPE: Double nitrile gloves. Goggles are insufficient; a face shield is recommended during the PBr

quench step.

References

-

Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.

-

Selectivity in Radical Reactions: Russell, G. A. (1973). "Free Radical Halogenation." Free Radicals, Vol 2, Wiley-Interscience.[1]

-

PBr3 Substitution Protocol: Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl bromide."[1] Organic Syntheses, Coll. Vol. 3, p.370. (Adapted for benzylic systems).

-

Safety Data: PubChem CID 23475 (1-(Bromomethyl)-2-isopropylbenzene).[1]

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the NMR Analysis of 1-(Bromomethyl)-2-isopropylbenzene

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of intermediates and active pharmaceutical ingredients (APIs) are not merely procedural steps but foundational pillars of safety and efficacy. 1-(Bromomethyl)-2-isopropylbenzene serves as a valuable building block in organic synthesis, often utilized in the introduction of the 2-isopropylbenzyl moiety. Its reactivity, centered on the benzylic bromide, makes it a versatile reagent, but also susceptible to side reactions. Consequently, a robust analytical methodology is paramount to ensure its identity and purity before it enters a synthetic route where impurities could lead to downstream complications, failed reactions, or the generation of undesired, potentially toxic, byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. This guide provides a comprehensive, field-proven framework for the complete NMR analysis of 1-(Bromomethyl)-2-isopropylbenzene, moving from fundamental 1D spectral prediction to advanced 2D correlation techniques for unambiguous structural validation. The methodologies described herein are designed to create a self-validating system of analysis, ensuring the highest degree of confidence in the material's integrity.

Part 1: Foundational Analysis of 1D ¹H and ¹³C NMR Spectra

A thorough understanding of the expected NMR spectra is the first step in any analysis. The structure of 1-(bromomethyl)-2-isopropylbenzene presents a distinct set of proton and carbon environments, each with a predictable chemical shift, integration, and coupling pattern.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the cornerstone of the initial analysis, offering rapid insight into the key functional groups.[2]

-

Isopropyl Group (CH(CH₃)₂):

-

Methine Proton (-CH): This single proton is adjacent to six equivalent methyl protons, which will split its signal into a septet (or multiplet). Being attached to the aromatic ring, it will be found moderately downfield.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are coupled to the single methine proton, resulting in a doublet . This signal will be the most upfield in the spectrum, characteristic of aliphatic protons.

-

-

Bromomethyl Group (-CH₂Br):

-

These two protons are attached to a carbon bearing a highly electronegative bromine atom, causing significant deshielding.[3] This results in a characteristic downfield shift. With no adjacent protons, this signal will appear as a sharp singlet . The chemical shift of benzylic bromides is typically in the range of 4.4-4.6 ppm.[4][5]

-

-

Aromatic Protons (-C₆H₄):

-

The ortho-disubstituted pattern creates four distinct aromatic proton environments. Due to complex spin-spin coupling between them (ortho, meta, and para coupling), they will appear as a complex multiplet in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).

-

Table 1: Predicted ¹H NMR Data for 1-(Bromomethyl)-2-isopropylbenzene in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~ 1.25 | Doublet (d) | 6H |

| Isopropyl -CH | ~ 3.20 | Septet (sept) | 1H |

| Bromomethyl -CH₂ | ~ 4.55 | Singlet (s) | 2H |

| Aromatic -ArH | ~ 7.15 - 7.40 | Multiplet (m) | 4H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While standard broadband-decoupled spectra provide only chemical shifts, techniques like DEPT can confirm the type of each carbon (C, CH, CH₂, CH₃).[6][7]

-

Aliphatic Carbons: The isopropyl methyl carbons will appear far upfield (~24 ppm), while the isopropyl methine carbon will be slightly further downfield (~34 ppm), consistent with data for cumene.[8][9]

-

Benzylic Carbon (-CH₂Br): The carbon attached to the bromine will be significantly deshielded and is expected around 30-35 ppm.[10]

-

Aromatic Carbons: The molecule possesses six aromatic carbons. Due to the substitution pattern, all six are unique. The two carbons directly attached to the substituents (C1 and C2) are quaternary and will appear further downfield than the protonated aromatic carbons. The remaining four CH carbons will have distinct signals within the typical aromatic region (125-140 ppm).

Table 2: Predicted ¹³C NMR Data for 1-(Bromomethyl)-2-isopropylbenzene in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| Isopropyl -CH₃ | ~ 24.0 | CH₃ (Positive in DEPT-135) |

| Bromomethyl -CH₂ | ~ 33.5 | CH₂ (Negative in DEPT-135) |

| Isopropyl -CH | ~ 34.2 | CH (Positive in DEPT-90/135) |

| Aromatic -CH | ~ 126.0 - 130.0 (4 signals) | CH (Positive in DEPT-90/135) |

| Aromatic C-CH₂Br | ~ 137.0 | C (Quaternary, Absent in DEPT) |

| Aromatic C-CH(CH₃)₂ | ~ 147.0 | C (Quaternary, Absent in DEPT) |

Part 2: Unambiguous Structural Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the molecular structure by revealing through-bond correlations. For a molecule of this complexity, a suite of 2D experiments is the self-validating standard.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. For 1-(bromomethyl)-2-isopropylbenzene, it would be expected to show:

-

A strong cross-peak connecting the isopropyl -CH septet (~3.20 ppm) with the isopropyl -CH₃ doublet (~1.25 ppm), confirming the isopropyl fragment.

-

A network of cross-peaks within the aromatic multiplet (~7.15-7.40 ppm), confirming the connectivity of the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton signal directly to the carbon to which it is attached.[11][12][13][14] This is an exceptionally powerful tool for assigning the ¹³C spectrum.

-

The -CH₂Br proton singlet at ~4.55 ppm will correlate to the carbon signal at ~33.5 ppm.

-

The isopropyl -CH proton septet at ~3.20 ppm will correlate to the carbon signal at ~34.2 ppm.

-

The isopropyl -CH₃ proton doublet at ~1.25 ppm will correlate to the carbon signal at ~24.0 ppm.

-

Each of the four aromatic CH protons will correlate to one of the four aromatic CH carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the structural puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[11][15][16] This allows the assembly of the molecular skeleton.

Key Expected HMBC Correlations:

-

-CH₂Br Protons to Aromatic Ring: The protons of the bromomethyl group (~4.55 ppm) should show correlations to the quaternary aromatic carbon they are attached to (C1, ~137.0 ppm) and the adjacent quaternary carbon (C2, ~147.0 ppm). This definitively links the bromomethyl group to the aromatic ring at the correct position.

-

Isopropyl Protons to Aromatic Ring: The isopropyl methine proton (~3.20 ppm) should show a correlation to the quaternary aromatic carbon it is attached to (C2, ~147.0 ppm) and the adjacent aromatic CH carbons.

-

Internal Connectivity: The isopropyl methyl protons (~1.25 ppm) will show a strong 2-bond correlation to the isopropyl methine carbon (~34.2 ppm).

Caption: Key HMBC correlations for structural confirmation.

Part 3: A Self-Validating Experimental Workflow

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental protocol. The following workflow is designed to minimize artifacts and ensure data integrity.

Protocol: Sample Preparation

The causality here is simple: a clean, homogeneous sample yields a clean, interpretable spectrum.

-

Glassware: Ensure all glassware (vial, pipette, NMR tube) is scrupulously clean and dry to prevent contamination. Standard cleaning protocols involving solvent washes are essential.[17]

-

Analyte Quantity: Weigh approximately 5-10 mg of 1-(bromomethyl)-2-isopropylbenzene into a small glass vial. This concentration is optimal for achieving good signal-to-noise in a reasonable timeframe on modern spectrometers.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are used to avoid a large, overwhelming solvent signal in ¹H NMR.[18][19] CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard: The CDCl₃ should contain Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[9][20]

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[21][22] Suspended solids will severely degrade spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identity.

Protocol: Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted as needed.

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for sharp lineshapes and high resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C {¹H} NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Number of Scans: 1024 to 4096 scans (¹³C is much less sensitive than ¹H).

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT-135 Acquisition:

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs from the spectrometer's library. These are generally robust and require minimal parameter optimization for standard small molecules.

-

Caption: A standard workflow for NMR sample analysis.

Part 4: Identifying Potential Impurities

The most common synthesis of 1-(bromomethyl)-2-isopropylbenzene is via the radical bromination of 2-isopropyltoluene, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[25] This reaction is not always perfectly selective, and several impurities can arise.

-

Unreacted Starting Material (2-isopropyltoluene): The most common impurity. It is easily identified by the singlet for its benzylic -CH₃ group at ~2.3 ppm in the ¹H NMR spectrum.

-

Dibrominated Product (1-(dibromomethyl)-2-isopropylbenzene): Over-bromination can lead to this byproduct. It would be characterized by a singlet at a more downfield position (~6.5-7.0 ppm) corresponding to the -CHBr₂ proton.

-

Ring-Brominated Isomers: While benzylic bromination is favored under radical conditions, competitive electrophilic aromatic substitution on the ring can occur, especially if bromine (Br₂) is present.[26] This would lead to additional complex signals in the aromatic region and the loss of one aromatic proton in the integration.

-

Oxidation Products (e.g., 2-isopropylbenzaldehyde): If air or moisture is present, oxidation of the product can occur. An aldehyde would show a highly characteristic, sharp singlet far downfield between 9.5-10.5 ppm .

Table 3: Diagnostic ¹H NMR Signals for Product and Potential Impurities

| Compound | Key Diagnostic Signal (¹H NMR) | Chemical Shift (δ, ppm) |

| 1-(Bromomethyl)-2-isopropylbenzene | -CH₂Br | ~ 4.55 |

| 2-isopropyltoluene (Starting Material) | -CH₃ | ~ 2.3 |

| 1-(Dibromomethyl)-2-isopropylbenzene | -CHBr₂ | ~ 6.5 - 7.0 |

| 2-isopropylbenzaldehyde (Oxidation) | -CHO | ~ 9.5 - 10.5 |

Conclusion

The comprehensive NMR analysis of 1-(bromomethyl)-2-isopropylbenzene is a multi-faceted process that relies on the synergistic interpretation of several NMR experiments. By starting with the predictable patterns of 1D ¹H and ¹³C spectra, an initial hypothesis of the structure is formed. This hypothesis is then rigorously tested and confirmed through the specific, through-bond correlations observed in 2D COSY, HSQC, and HMBC experiments. This layered, self-validating approach provides an unambiguous confirmation of the molecular structure. Furthermore, a keen awareness of potential synthesis-related impurities and their characteristic NMR signals ensures that this powerful analytical technique is leveraged not just for structural confirmation, but also for a critical assessment of purity—an essential requirement for any chemical intermediate in the exacting field of drug development.

References

- Bartleby. (2021). Study the NMR spectrum of iso-propylbenzene, cumene (C9H12).

- Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane.

- Columbia University, NMR Core Facility. HSQC and HMBC.

- National Center for Biotechnology Inform

- ChemicalBook. Benzyl bromide(100-39-0) 1H NMR spectrum.

- Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes.

- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.

- Organomation.

- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.

- Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy.

- Chemistry LibreTexts. (2024).

- ChemicalBook. Cumene(98-82-8) 1H NMR spectrum.

- CSB SJU Chemistry. (2020). Introduction to HMBC. YouTube.

- Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

- Chemistry Steps. DEPT NMR: Signals and Problem Solving.

- Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane.

- Wikipedia. Heteronuclear single quantum coherence spectroscopy.

- Iowa State University. NMR Sample Preparation.

- Western University.

- Royal Society of Chemistry. (2012).

- Common Organic Chemistry.

- CEITEC.

- OpenStax. (2023). DEPT 13C NMR Spectroscopy. Organic Chemistry.

- Royal Society of Chemistry. (2021).

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- University of Minnesota. NMR Sample Preparation. College of Science and Engineering.

- Advances in Polymer Science. (2024).

- University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene).

- Michigan State University. NMR Spectroscopy. Department of Chemistry.

- University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog.

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... (1 Answer) | Transtutors [transtutors.com]

- 9. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]

- 17. organomation.com [organomation.com]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 20. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 23. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 24. web.uvic.ca [web.uvic.ca]

- 25. Bromination - Common Conditions [commonorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 1-(Bromomethyl)-2-isopropylbenzene in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(bromomethyl)-2-isopropylbenzene, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the compound's physicochemical properties, predicted solubility in a range of organic solvents, and the underlying molecular principles governing its behavior. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring both accuracy and reproducibility. The content is grounded in established chemical principles and supported by authoritative references to provide a trusted resource for laboratory applications.

Introduction to 1-(Bromomethyl)-2-isopropylbenzene

1-(Bromomethyl)-2-isopropylbenzene (CAS No. 103324-37-4) is a substituted aromatic hydrocarbon featuring a benzene ring functionalized with both a bromomethyl and an isopropyl group.[1] This structural arrangement makes it a valuable building block in organic synthesis, particularly for introducing the 2-isopropylbenzyl moiety into larger molecules. Understanding its solubility profile is paramount for its effective use in reaction media, purification processes (such as crystallization and chromatography), and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. This guide elucidates the factors that dictate its solubility and provides a framework for its practical assessment.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is fundamentally governed by its molecular structure and physical properties. The principle of "like dissolves like" is the primary predictor of solubility, where solutes dissolve best in solvents with similar polarity.[2] The molecular structure of 1-(bromomethyl)-2-isopropylbenzene—comprising a large nonpolar aromatic ring and an isopropyl group, with a moderately polar bromomethyl group—suggests a predominantly nonpolar to weakly polar character.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-isopropylbenzene and Related Compounds

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Liquid (typical) | N/A |

| Water Solubility | Predicted to be insoluble | [4][5] |

| LogP (1-Bromo-2-isopropylbenzene) | 3.9 | [3] |

| Density (1-Bromo-2-isopropylbenzene) | 1.30 g/cm³ | [4][5] |

| Boiling Point (1-Bromo-2-isopropylbenzene) | 90-92 °C / 15 mmHg |[4][5] |

Based on this profile, 1-(bromomethyl)-2-isopropylbenzene is expected to be highly soluble in nonpolar solvents like alkanes (hexane, heptane) and aromatic hydrocarbons (toluene, benzene), where van der Waals forces are the dominant intermolecular interactions. It should also exhibit good solubility in moderately polar aprotic solvents such as ethers (diethyl ether, THF), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane, chloroform). Solubility is expected to decrease in highly polar aprotic solvents (e.g., DMSO, DMF) and be significantly lower in polar protic solvents like alcohols (methanol, ethanol) and water, where strong hydrogen bonding networks would need to be disrupted.

Qualitative Solubility Assessment in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for 1-(bromomethyl)-2-isopropylbenzene at standard laboratory conditions (approx. 20-25°C). These predictions are based on its structural properties and data from analogous compounds such as benzyl bromide, which is miscible with ethanol, ether, benzene, and carbon tetrachloride.[6][7][8]

Table 2: Predicted Qualitative Solubility of 1-(Bromomethyl)-2-isopropylbenzene

| Solvent Class | Example Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

|---|---|---|---|

| Nonpolar Aliphatic | Hexane, Heptane | Highly Soluble | London Dispersion Forces |

| Nonpolar Aromatic | Toluene, Benzene | Highly Soluble | π-π Stacking, London Dispersion Forces |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Dipole-Induced Dipole, Dispersion Forces |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Dipole-Dipole, Dispersion Forces |

| Esters | Ethyl Acetate | Soluble | Dipole-Dipole, Dispersion Forces |

| Ketones | Acetone | Moderately Soluble | Dipole-Dipole, Dispersion Forces |

| Polar Aprotic | Acetonitrile (MeCN), DMSO | Sparingly Soluble | Strong Solvent Dipole vs. Weaker Solute Dipole |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Disruption of Solvent H-Bonding Network |

| Aqueous | Water | Insoluble | Strong Solvent H-Bonding, Hydrophobic Effect |

Factors Influencing Solubility

The solubility of 1-(bromomethyl)-2-isopropylbenzene is a multifactorial property influenced by both the solute and solvent characteristics, as well as external conditions.[2][9]

-

Molecular Structure (Solute):

-

Isopropyl Group & Benzene Ring: These large, nonpolar components dominate the molecule's character, favoring interactions with nonpolar solvents through London dispersion forces.

-

Bromomethyl Group (-CH₂Br): This group introduces a moderate dipole moment, allowing for dipole-dipole interactions with polar solvents. However, this single polar center is insufficient to overcome the hydrophobicity of the rest of the molecule to grant significant aqueous solubility.

-

-

Solvent Polarity: As detailed in Table 2, a close match between the polarity of the solute and solvent is the most critical factor for achieving high solubility.

-

Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[2] This is because the additional thermal energy helps overcome the intermolecular forces in the solute and allows for greater mixing. This relationship is crucial for processes like recrystallization.

-

Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to solvate effectively, potentially reducing solubility compared to smaller analogues.[2]

Caption: Key factors influencing the solubility of 1-(bromomethyl)-2-isopropylbenzene.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid or solid compound in a solvent at a specific temperature.

Principle

A supersaturated mixture of the solute and solvent is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The saturated solution is then carefully separated from the excess undissolved solute, and the concentration of the solute in the solution is determined, typically by gravimetric analysis after solvent evaporation.

Materials and Equipment

-

1-(Bromomethyl)-2-isopropylbenzene (solute)

-

Selected organic solvent (high purity, anhydrous)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 10-20 mL)

-

Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass beakers or evaporation dishes

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 5 g of the chosen solvent into several glass vials. Record the exact mass.

-

To each vial, add an excess of 1-(bromomethyl)-2-isopropylbenzene. An excess is visually confirmed by the presence of a separate, undissolved phase or droplets of the solute at the bottom of the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The required time may vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured solubility remains constant.

-

-

Sample Collection and Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solute to settle, forming a distinct layer.

-

Carefully draw a known volume (e.g., 1-2 mL) of the clear, supernatant (saturated solution) into a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed (tared) beaker. The filter removes any microscopic, undissolved solute droplets, which is a critical step for accuracy. Record the exact mass of the beaker plus the saturated solution.

-

-

Quantification (Gravimetric Analysis):

-

Place the beaker containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass is constant. Alternatively, use a fume hood with a gentle stream of nitrogen.

-

Allow the beaker to cool to room temperature in a desiccator before weighing.

-

Record the final mass of the beaker plus the non-volatile solute residue.

-

-

Calculation:

-

Mass of solvent: (Mass of beaker + solution) - (Mass of beaker + residue)

-

Mass of solute: (Mass of beaker + residue) - (Mass of tared beaker)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100

-

This entire procedure should be performed in triplicate to ensure the precision and reliability of the results.

Caption: Experimental workflow for quantitative solubility determination.

Safety Considerations

1-(Bromomethyl)-2-isopropylbenzene and its structural analogues are classified as irritants. Direct contact can cause skin and serious eye irritation.[10] It is also potentially harmful if inhaled or swallowed. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information before use.[10]

Conclusion

1-(Bromomethyl)-2-isopropylbenzene is a predominantly nonpolar compound, a characteristic dictated by its aromatic ring and isopropyl substituent. Consequently, it exhibits high solubility in nonpolar and weakly polar aprotic organic solvents, with diminishing solubility as solvent polarity and hydrogen-bonding capacity increase. For applications requiring precise solubility data, the isothermal equilibrium method detailed in this guide provides a reliable and accurate framework for its quantitative determination. A thorough understanding of these solubility characteristics is essential for optimizing synthetic protocols, purification strategies, and the overall successful application of this versatile chemical intermediate.

References

-

LookChem. (n.d.). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

-

Science Resource Center. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Bromocumene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-propylbenzene. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

NIST/TRC. (2012). 1-bromo-2-propylbenzene -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

-

LibreTexts Chemistry. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

-

Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2025, December 1). Thermodynamic properties of isopropyl benzene (cumene) with aromatic hydrocarbons. Retrieved from [Link]

-

ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? Retrieved from [Link]

-

YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

-

Thermopedia. (2011, February 7). PROPYLENE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(bromomethyl)-2-isopropylbenzene, min 97%, 500 mg. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Marathon Petroleum. (2021, December 28). Marathon Petroleum Cumene - SAFETY DATA SHEET. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN101648839A - Green synthesis method of bromomethylbiphenyl compound.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-isopropylbenzene is a key aromatic building block utilized in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its benzylic bromide functionality makes it a reactive intermediate, crucial for introducing the 2-isopropylbenzyl moiety into target molecules. However, this inherent reactivity also presents challenges regarding the compound's stability and requires stringent storage and handling protocols to ensure its purity and prevent the formation of undesirable degradation products. This guide provides an in-depth analysis of the factors influencing the stability of 1-(Bromomethyl)-2-isopropylbenzene, outlines its potential degradation pathways, and offers best practices for its storage and handling. Furthermore, it details analytical methodologies for assessing its purity and monitoring its stability over time.

Chemical Stability and Inherent Reactivity

The stability of 1-(Bromomethyl)-2-isopropylbenzene is intrinsically linked to the reactivity of the benzylic C-Br bond. This bond is susceptible to cleavage due to the relative stability of the resulting benzylic carbocation, which is stabilized by resonance with the benzene ring. The presence of the electron-donating isopropyl group at the ortho position further influences the electron density of the aromatic ring, which can affect the overall reactivity of the molecule.

Key factors that can compromise the stability of 1-(Bromomethyl)-2-isopropylbenzene include:

-

Moisture: As with many alkyl halides, 1-(Bromomethyl)-2-isopropylbenzene is susceptible to hydrolysis.

-

Elevated Temperatures: Heat can accelerate decomposition reactions, leading to the formation of impurities.

-

Light: Photochemical degradation can occur upon exposure to light, particularly UV radiation.

-

Incompatible Materials: Contact with bases, strong oxidizing agents, and certain metals can lead to rapid degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods to detect impurities. The primary degradation routes for 1-(Bromomethyl)-2-isopropylbenzene are anticipated to be hydrolysis, oxidation, and photodegradation.

Hydrolysis

In the presence of water, 1-(Bromomethyl)-2-isopropylbenzene can undergo hydrolysis to form 2-isopropylbenzyl alcohol and hydrobromic acid. This reaction can proceed via an SN1 or SN2 mechanism, with the SN1 pathway being more likely due to the stability of the benzylic carbocation intermediate. The accumulation of hydrobromic acid can further catalyze the degradation of the compound.

A Technical Guide to the Safe Handling of 1-(Bromomethyl)-2-isopropylbenzene for Research & Development Applications

This guide provides a detailed examination of the safety considerations, handling protocols, and emergency procedures for 1-(Bromomethyl)-2-isopropylbenzene (CAS No. 103324-37-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the chemical's structural characteristics. Given the limited availability of a comprehensive, peer-reviewed SDS for this specific isomer, this guide employs a structurally-informed hazard analysis, deriving safety recommendations from the well-documented risks of its core chemical moieties: the benzyl bromide group and the isopropylbenzene (cumene) group.

Compound Identification and Physicochemical Properties

1-(Bromomethyl)-2-isopropylbenzene is an organic compound utilized in research and development, often as a building block in complex organic synthesis.[1] Its reactivity is primarily dictated by the benzylic bromide, a functional group known for its use in alkylation reactions. Understanding its basic properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 1-(bromomethyl)-2-isopropylbenzene | CP Lab Safety[1] |

| CAS Number | 103324-37-4 | CP Lab Safety[1] |

| Molecular Formula | C₁₀H₁₃Br | CP Lab Safety[1] |

| Molecular Weight | 213.118 g/mol | CP Lab Safety[1] |

| Appearance | Light yellow liquid (inferred from isomers) | Advanced ChemBlocks[2] |

| Purity | ≥97% (typical) | CP Lab Safety[1] |

| Solubility | Immiscible with water (inferred from isomers) | Fisher Scientific[3][4] |

| Storage | Room temperature, in a dry, well-ventilated place | CP Lab Safety[1], Fisher Scientific[3] |

Hazard Analysis: A Structurally-Informed Approach

Caption: Inferred hazard profile based on structural components.

The Benzyl Bromide Moiety: Corrosivity and Lachrymatory Effects

Benzyl halides are notoriously reactive and hazardous. The carbon-bromine bond at the benzylic position is labile, making the compound a potent alkylating agent. This reactivity is the source of its primary health hazards.

-

Skin Corrosion/Irritation (H314/H315): Analogous compounds like 2-bromobenzyl bromide are classified as causing severe skin burns and irritation.[5] Contact with skin can lead to rapid chemical burns, redness, and pain. The causality lies in the compound's ability to alkylate proteins and other biomolecules in the skin, disrupting cellular integrity.

-

Serious Eye Damage (H318/H319): This class of compounds is often severely irritating or corrosive to the eyes.[5][6] Many are also lachrymators, meaning they are tear-inducing agents that cause immediate and intense eye pain, tearing, and uncontrolled blinking upon exposure to vapors.[7] This effect is an immediate warning sign of exposure.

-

Respiratory Irritation (H335): Inhalation of vapors can irritate the mucous membranes of the respiratory tract.[2][8][9]

The Isopropylbenzene (Cumene) Moiety: Flammability and Systemic Health Risks

The isopropylbenzene (cumene) backbone also contributes significantly to the overall hazard profile.

-

Flammability (H226): Cumene is a flammable liquid with a flash point of 33°C (92°F).[10] While the addition of a bromine atom increases the molecular weight and may raise the flash point, 1-(Bromomethyl)-2-isopropylbenzene should be treated as a combustible or flammable liquid. Keep it away from heat, sparks, and open flames.[11][12]

-

Carcinogenicity (H350/H351): Cumene is classified as possibly carcinogenic to humans (Category 1B or 2) by multiple regulatory bodies.[8][9] This is a critical consideration for long-term or repeated exposure. The causality is linked to its metabolic pathways. Therefore, it is essential to minimize chronic exposure through robust engineering controls.

-

Aspiration Hazard (H304): If swallowed, cumene can be fatal if it enters the airways.[8][9] While this specific risk may be altered by the bromomethyl group, it is prudent to assume that aspiration of the liquid into the lungs could cause severe chemical pneumonitis.[13]

Inferred GHS Hazard Profile

Based on the analysis above, the compound should be handled according to the following inferred GHS classification. This represents a conservative, safety-first approach.

| GHS Element | Inferred Classification | Rationale and Notes |

| Pictograms | Corrosion, Health Hazard, Exclamation Mark, Environment (Potentially) | Reflects risks of corrosion, carcinogenicity, irritation, and potential aquatic toxicity common to similar halogenated aromatics.[4][8] |

| Signal Word | Danger | Appropriate for compounds causing severe skin/eye damage and suspected carcinogenicity.[2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H351: Suspected of causing cancer.H411: Toxic to aquatic life with long lasting effects. | A composite of hazards from benzyl bromide and cumene analogues.[4][6][8][9] |

| Precautionary Statements | P260: Do not breathe vapors.P280: Wear protective gloves/clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | Standard precautions for corrosive, irritant, and potentially carcinogenic materials.[2] |

Risk Mitigation & Safe Handling Protocols

A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment, and procedural discipline work in concert.

Engineering Controls: The Primacy of Ventilation

The primary route of unintended exposure is inhalation of vapors. Therefore, all handling of 1-(Bromomethyl)-2-isopropylbenzene must be conducted within a certified chemical fume hood.[3][6] The fume hood provides critical protection by continuously drawing vapors away from the user's breathing zone, which is essential for mitigating the risks of respiratory irritation and chronic exposure related to potential carcinogenicity.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense. Its selection must be based on the specific hazards of skin corrosion and eye damage.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (Viton® or heavy-duty nitrile).[10] | Standard nitrile gloves may offer splash protection but have limited breakthrough times. For extended handling, consult a glove compatibility chart. Always double-glove if possible and inspect gloves for integrity before each use.[6] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against splashes and vapors.[3] A face shield is mandatory when handling larger quantities (>50 mL) to protect the entire face from splashes of this corrosive material. |

| Body Protection | Flame-resistant lab coat and closed-toe shoes. | A lab coat protects skin and personal clothing from contamination.[8] Ensure it is kept clean and replaced if significant contamination occurs. |

Step-by-Step Workflow for Handling and Dispensing

-

Preparation: Before starting, ensure a chemical spill kit and eyewash/safety shower are accessible.[3] Clear the fume hood of all unnecessary items.

-

Don PPE: Don all required PPE as specified in the table above.

-

Dispensing: Secure the source container. Use a clean syringe or pipette to transfer the required amount into a suitable, labeled reaction vessel. Perform all transfers slowly and deliberately to avoid splashes.

-

Post-Handling: Tightly cap the source container.[7] Decontaminate the exterior of the reaction vessel with a suitable solvent (e.g., isopropanol) on a paper towel, placing the used towel directly into a hazardous waste bag.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[6]

Emergency Response Procedures

Rapid and correct response to an emergency is critical.

Caption: Logical workflow for responding to a chemical spill.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation or burns develop.

-

Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.

Spills and Leaks

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

-

Control: If safe to do so, remove ignition sources.[15]

-

Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

-

Ventilate: Ensure the area is well-ventilated during and after cleanup.[6]

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][10] Do not use a direct stream of water, as it may spread the fire.

-

Hazards: Fire will produce poisonous and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[10][11] Vapors may be heavier than air and can travel to an ignition source.[10] Containers may explode if heated.[10][11]

-

Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3][5] The container must be kept tightly closed to prevent exposure to moisture and air.[7][16] Store in a locked cabinet or area accessible only to authorized personnel.[7]

-

Disposal: This material and its container must be disposed of as hazardous waste.[7] Disposal must be in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[6]

References

-

CITGO, Safety Data Sheet for Cumene. [Link]

-

Chemos GmbH & Co. KG, Safety Data Sheet for 1-Bromo-2-isopropylbenzene. [Link]

-

CP Lab Safety, Product Page for 1-(bromomethyl)-2-isopropylbenzene. [Link]

-

New Jersey Department of Health, Hazardous Substance Fact Sheet for Cumene. [Link]

-

Marathon Petroleum, Safety Data Sheet for Cumene. [Link]

-

Formlabs, Safety Data Sheet for Dental LT Comfort Resin. [Link]

-

PubChem, GHS Classification Summary. [Link]

-

ChemDmart, Safety Data Sheet for Isopropyl Bromide. [Link]

-

ChemRadar, GHS Classification Search Tool. [Link]

-

Regulations.gov, Safety Data Sheet. [Link]

-

New Jersey Department of Health, Hazardous Substance Fact Sheet for Isopropenyl Benzene. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(Bromomethyl)-3-isopropylbenzene 97% | CAS: 75369-42-5 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. docs.citgo.com [docs.citgo.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemdmart.com [chemdmart.com]

- 13. marathonpetroleum.com [marathonpetroleum.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 4-ISOPROPYL BENZYL BROMIDE 97 - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Note: Strategic Functionalization of 1-(Bromomethyl)-2-isopropylbenzene

Executive Summary & Molecule Profile[2][3]

1-(Bromomethyl)-2-isopropylbenzene (CAS: 7073-94-1), often referred to as o-isopropylbenzyl bromide, represents a unique class of alkylating agents.[1][2] Unlike standard benzyl halides, this molecule possesses a significant steric bulk at the ortho position due to the isopropyl group.

This Application Note provides validated protocols for derivatizing this scaffold. The central challenge addressed here is the "Reactivity-Steric Paradox" :

-

Electronic Activation: The benzylic bromide is inherently highly reactive toward nucleophiles (

/ -

Steric Shielding: The ortho-isopropyl group creates a "molecular gate," retarding the trajectory of incoming nucleophiles and suppressing homocoupling (Wurtz reaction) typically seen in unhindered benzyl halides.

Substrate Data

| Property | Value | Note |

| Molecular Weight | 213.12 g/mol | |

| Physical State | Liquid / Low-melting solid | Lachrymator; handle in hood.[1][2] |

| Boiling Point | ~110°C (at 10 mmHg) | Thermal instability >150°C. |

| Key Hazard | Skin/Eye Irritant, Aquatic Toxicity | See Section 5. |

Strategic Reaction Pathways

The following diagram outlines the three primary functionalization routes covered in this guide. The steric bulk of the isopropyl group dictates specific modifications to standard protocols, particularly regarding temperature and solvent choice.

Figure 1: Divergent synthesis map.[1][2] The ortho-isopropyl group stabilizes the Grignard reagent against dimerization but requires forcing conditions for S_N2 substitutions.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Isopropylbenzylamine (Via Azide)

Rationale: Direct amination of benzyl halides with ammonia often leads to poly-alkylation (secondary/tertiary amines).[1][2] Due to the steric hindrance of the isopropyl group, direct amination is sluggish. The Azide Displacement followed by Staudinger Reduction is the preferred "High-Fidelity" route to the primary amine.

Step 1: Azide Displacement[1][2]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Reagents:

-

Procedure:

-

Dissolve the bromide in DMF.

-

Add

in one portion at Room Temperature (RT).[2] -

Critical Step: Heat to 60°C for 4 hours. Note: Unhindered benzyl bromides react at RT.[2] The ortho-isopropyl group requires thermal activation to overcome the steric barrier.

-

Monitor: TLC (Hexane/EtOAc 9:1). The bromide spot (

) will disappear; the azide is often non-staining or faint UV active. -

Workup: Dilute with water (100 mL), extract with Diethyl Ether (

mL). Wash organics with brine, dry over

-

Step 2: Staudinger Reduction[1][2]

-

Procedure:

-

Redissolve the crude azide in THF (20 mL) and water (2 mL).

-

Add Triphenylphosphine (

) (11.0 mmol, 2.88 g) in small portions. Nitrogen evolution ( -

Stir at RT for 12 hours.

-

-

Purification:

-

Acidify with 1M HCl (extracts the amine into the aqueous phase).

-

Wash the aqueous layer with Dichloromethane (removes

and -

Basify the aqueous layer with 2M NaOH (pH > 12).

-

Extract the free amine into EtOAc, dry, and concentrate.

-

-

Expected Yield: 85-92% (over 2 steps).

Protocol B: Grignard Formation & Carboxylation

Rationale: Benzylic halides are notorious for Wurtz coupling (dimerization) during Grignard formation.[2] However, the ortho-isopropyl group acts as a "bumper," significantly reducing dimerization.[1][2] This allows for high-yield formation of the Grignard reagent without cryogenic cooling.[2]

Figure 2: Grignard formation workflow. The initiation step is critical; the steric bulk may delay the onset of the reaction compared to standard benzyl bromide.

Protocol

-

Reagents:

-

Initiation:

-

Formation:

-

Add the remaining substrate solution dropwise over 30 minutes. The reaction is less exothermic than benzyl bromide due to sterics, but maintain a gentle reflux.

-

Stir for an additional 1 hour at RT.

-

-

Functionalization (Carboxylation):

Protocol C: Williamson Ether Synthesis

Rationale: To attach the bulky 2-isopropylbenzyl group to an alcohol, strong bases are required.[2] The steric hindrance at the benzylic position makes the substrate prone to elimination (forming the styrene derivative) if the temperature is too high.

-

Reagents:

-

Alcohol (e.g., Phenol): 10.0 mmol.

-

Sodium Hydride (NaH, 60% in oil): 11.0 mmol.

-

Substrate: 10.0 mmol.[2]

-

Solvent: THF/DMF (4:1 mixture).

-

-

Procedure:

-

Validation:

Safety & Handling (SDS Summary)

| Hazard Class | Description | Precaution |

| Lachrymator | Causes severe eye irritation and tearing.[1][2] | Use strictly in a fume hood.[2] Wear goggles.[2][3][4] |

| Skin Irritant | Causes skin burns/irritation.[2] | Wear nitrile gloves (double gloving recommended).[2] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2][4][5] | Dispose of aqueous waste as hazardous chemical waste. |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzylic bromides degrade over time, releasing HBr which turns the material dark. If the liquid is dark brown, filter through a small plug of basic alumina before use.

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 23475, 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Steric Hindrance in Nucleophilic Substitution. Retrieved from [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Contextual grounding for Staudinger Reduction and Grignard sterics).

Sources

Application Note: Controlled Synthesis of (2-Isopropylbenzyl)magnesium Bromide

This Application Note is designed for research scientists and process chemists. It synthesizes established organometallic protocols with specific adaptations required for the steric and electronic profile of 1-(Bromomethyl)-2-isopropylbenzene .

Target Reagent: (2-Isopropylbenzyl)magnesium bromide Precursor: 1-(Bromomethyl)-2-isopropylbenzene (CAS: 40602-00-8) Reaction Class: Grignard Formation / Benzylic Metallation

Executive Summary & Technical Rationale

The preparation of Grignard reagents from benzylic halides is historically plagued by a competing homocoupling reaction (Wurtz coupling), which produces inert dimers (in this case, 1,2-bis(2-isopropylphenyl)ethane).

For 1-(Bromomethyl)-2-isopropylbenzene , two competing factors define the synthesis:

-

Electronic Activation: The benzylic C-Br bond is weak and highly reactive, making oxidative insertion of Mg rapid but also accelerating the parasitic Wurtz coupling.

-

Steric Shielding: The ortho-isopropyl group provides significant steric bulk. While this slightly retards the initial surface adsorption onto Magnesium, it serves as a kinetic shield against Wurtz coupling compared to unsubstituted benzyl bromide.

Critical Success Factor: The protocol below utilizes a High-Dilution / Low-Temperature (HDLT) strategy using 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Solvent System | 2-MeTHF (Preferred) or | 2-MeTHF reduces Wurtz coupling significantly compared to pure THF due to lower polarity and higher steric demand, stabilizing the Schlenk equilibrium towards the monomer. |

| Concentration | 0.25 M - 0.5 M | High concentrations (>1.0 M) exponentially increase the rate of bimolecular homocoupling ( |

| Temperature | 0°C to 10°C | Benzylic Grignards form exothermically. Higher temperatures favor the activation energy of the coupling side-reaction. |

| Magnesium | Turnings (Crushed) or Rieke Mg | Standard turnings must be mechanically crushed under inert gas to expose fresh lattice sites. |

| Initiation | DIBAL-H or | DIBAL-H (1-2 mol%) is superior for scavenging moisture and activating the Mg surface without generating Lewis acidic byproducts that catalyze coupling. |

Detailed Experimental Protocol

Phase A: Equipment Preparation

-

Glassware: Flame-dried 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel.

-

Atmosphere: Argon or Nitrogen (positive pressure).

-

Safety Note: Benzylic bromides are potent lachrymators . Handle only in a functioning fume hood.

Phase B: Reagent Activation

-

Charge Mg: Add Magnesium turnings (1.2 - 1.5 equiv) to the RBF.

-

Expert Tip: Dry stir the turnings with a glass-coated stir bar for 20 mins under vacuum/purge cycles to mechanically abrade the oxide layer.

-

-

Solvent Charge: Cover Mg with minimal anhydrous 2-MeTHF (approx. 10% of total volume).

-

Activation: Add a single crystal of Iodine. If the color persists >5 mins, add 2-3 drops of neat 1,2-dibromoethane or 100 µL of DIBAL-H (1M in hexanes). Heat gently with a heat gun until bubbling is observed.

Phase C: Controlled Addition (The "Starve" Method)

-

Preparation: Dissolve 1-(Bromomethyl)-2-isopropylbenzene (1.0 equiv) in the remaining solvent to achieve a final concentration of 0.5 M.

-

Cooling: Cool the activated Mg suspension to 0°C using an ice/water bath.

-

Addition: Add the bromide solution dropwise over 60–90 minutes .

-

Visual Check: The solution should turn dark grey/brown. If a heavy white precipitate forms immediately, the addition is too fast (Wurtz dimer precipitation).

-

-

Digestion: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

Phase D: Titration (Mandatory)

Do not assume 100% yield. Benzylic Grignards often yield 70-85%.

-

Method: Salicylaldehyde phenylhydrazone titration or No-D NMR (using 1,5-cyclooctadiene as internal standard).

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competition between the desired oxidative insertion and the parasitic Wurtz coupling, highlighting the influence of the isopropyl group.

Figure 1: Mechanistic pathway showing the competition between Grignard formation and Wurtz coupling.

Case Study: Application in Drug Development

Scenario: Synthesis of a sterically congested alcohol intermediate. Electrophile: Cyclohexanecarbaldehyde.

Due to the ortho-isopropyl group, the nucleophilic carbon of the Grignard is sterically crowded. When reacting with bulky electrophiles:

-

Add Lewis Acid: Addition of

(anhydrous) to form the organocerium species can suppress enolization and enhance 1,2-addition yields. -

Temperature: Perform the coupling at -78°C to minimize

-hydride elimination (reduction of the aldehyde).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of the Grignard reagent.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No reaction initiation | Passivated Mg surface or wet solvent. | Add 0.1 mL of pre-formed Grignard (e.g., MeMgBr) as a sacrificial initiator ("Entrainment Method"). |

| Heavy white precipitate | Wurtz coupling dimer formation. | The addition was too fast or temperature too high. Restart with higher dilution and slower addition rate. |

| Low titration yield | Moisture ingress or thermal decomposition. | Check inert lines. Ensure reaction temperature did not exceed 25°C during digestion. |

References

-

Mechanistic Insight on Wurtz Coupling

- Title: "The solvent effect on the Grignard reaction of benzyl, aryl and heteroaromatic substr

- Source: Green Chemistry, 2013.

-

URL:[Link]

-

Rieke Magnesium & Low Temp Grignards

-

Turbo Grignard Technology (Contextual)

Sources

1-(Bromomethyl)-2-isopropylbenzene as a building block for agrochemicals

Technical Application Note: 1-(Bromomethyl)-2-isopropylbenzene in Agrochemical Synthesis

Executive Summary

1-(Bromomethyl)-2-isopropylbenzene (CAS: 103324-37-4), also known as 2-isopropylbenzyl bromide, is a specialized electrophilic building block used in the discovery and optimization of agrochemical active ingredients (AIs). Its primary utility lies in introducing the 2-isopropylbenzyl moiety—a pharmacophore that confers two critical properties to fungicidal and herbicidal scaffolds:

-

Steric Shielding: The bulky ortho-isopropyl group restricts rotation around the benzylic bond, locking the conformation of the active molecule and protecting the benzylic carbon from rapid metabolic oxidation (e.g., by cytochrome P450s).

-